5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (hereafter referred to as the target compound) is a pyrazolo-pyrimidinone derivative characterized by a bicyclic heterocyclic core. Key structural features include:
- 1-position substitution: A 2,3-dimethylphenyl group, which enhances steric bulk and may improve metabolic stability compared to smaller substituents.
Pyrazolo-pyrimidinones are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism.
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-4-3-5-18(14(13)2)26-20-17(10-24-26)21(28)25(12-23-20)11-19(27)15-6-8-16(22)9-7-15/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVHSQFVTSYDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-(4-chlorophenyl)-2-oxoethyl group: This step often involves the use of a Friedel-Crafts acylation reaction, where the pyrazolo[3,4-d]pyrimidine core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 1-(2,3-dimethylphenyl) group: This can be accomplished through a nucleophilic substitution reaction, where the pyrazolo[3,4-d]pyrimidine core is reacted with 2,3-dimethylphenylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, ultrasonic-assisted synthesis, and continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxo derivatives of the pyrazolo[3,4-d]pyrimidine core.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties. It has shown promising results in inhibiting the growth of various cancer cell lines.
Mechanism of Action
The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other enzymes and receptors, contributing to its broad spectrum of biological activities.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Core Heterocycle Modifications
Key Observations :
- The pyrazolo-pyrimidinone core (target compound and Epimidin) is associated with CNS activity, while pyrrolo-pyrimidine derivatives () may prioritize structural rigidity for crystallography studies.
- Epimidin’s 4-methoxyphenyl and piperazinyl groups enhance solubility and anticonvulsant efficacy, whereas the target compound’s 2,3-dimethylphenyl group likely improves metabolic stability by resisting oxidative demethylation .
Substituent Effects on Pharmacokinetics and Bioactivity
Table 1: Substituent Impact on Drug-Like Properties
Key Observations :
Physicochemical and Structural Comparisons
Table 2: Physicochemical Properties
Key Observations :
- The target compound’s molecular weight (~439.9) falls within the acceptable range for oral bioavailability, whereas Epimidin’s higher weight (~563.5) may require formulation optimization .
- Hydrogen-bonding interactions in ’s pyrimidin-2-one derivative suggest improved crystalline stability, a property that could be extrapolated to the target compound’s dimethylphenyl group .
Biological Activity
5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
The primary mechanism of action for pyrazolo[3,4-d]pyrimidines involves the inhibition of specific kinases associated with cancer progression. Notably, Src kinase is a significant target due to its role in various malignancies. The compound has been shown to inhibit Src and related kinases (Abl and Fyn), which are crucial for tumor cell proliferation and survival.
Key Findings:
- Inhibition of Src Kinase : Studies indicate that this compound effectively reduces Src activity by competing with ATP binding sites .
- Impact on Tumor Growth : In vivo studies demonstrated a significant reduction in tumor volume in models of chronic myeloid leukemia (CML) and glioblastoma (GBM) when treated with this compound .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidines is heavily influenced by their structural components. Modifications in the phenyl groups and the incorporation of halogen atoms have been shown to enhance potency.
| Compound Variation | Structural Feature | Biological Activity |
|---|---|---|
| Original Compound | 4-chlorophenyl | Effective Src inhibitor |
| Variation A | 4-fluorophenyl | Increased potency against GBM |
| Variation B | No halogen | Reduced efficacy |
Study 1: Efficacy in CML Models
In a study involving mice inoculated with 32D-T315I CML cells, treatment with the compound resulted in over 50% tumor volume reduction compared to control groups. This highlights the potential of this compound as a therapeutic agent in hematological malignancies .
Study 2: Activity Against GBM
Another research effort focused on glioblastoma models where the compound demonstrated significant anti-tumor activity. The results indicated that it could potentially be developed into a treatment option for this aggressive cancer type .
Research Findings
Recent studies have expanded upon the initial findings by synthesizing a library of derivatives based on the core pyrazolo[3,4-d]pyrimidine structure. These derivatives were evaluated for their kinase inhibition capabilities and cytotoxic effects on various cancer cell lines.
Summary of Recent Research:
- Enzymatic Assays : Compounds were tested against Src, Abl, and Fyn kinases. The original compound showed competitive inhibition with varying degrees of potency across different derivatives.
- Cytotoxicity Testing : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells in vitro.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of pyrazole precursors and subsequent functionalization. Key steps include:
- Core Formation : Cyclization of 5-amino-1H-pyrazole-4-carboxamide derivatives with 4-chlorobenzoyl chloride using triethylamine as a base .
- Substituent Introduction : Alkylation or acylation to attach the 2-oxoethyl and dimethylphenyl groups. Catalysts like palladium may optimize cross-coupling reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency. Yields >70% are achievable with controlled temperature (60–80°C) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm) and confirms substituent positions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 463.12) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bonds .
Q. What purification methods enhance the compound’s purity post-synthesis?
- Methodological Answer :
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves intermediates .
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) remove trace impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) vs. cellular viability (MTT assays) to distinguish target-specific vs. off-target effects .
- Structural Validation : Re-analyze batch purity via LC-MS to rule out degradation products .
- Meta-Analysis : Cross-reference IC₅₀ values with PubChem data (e.g., Compound ID 17585580) to identify consensus activity ranges .
Q. What strategies improve the compound’s selectivity towards kinase targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the 2,3-dimethylphenyl group to reduce steric hindrance, enhancing ATP-binding pocket affinity .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with kinases (e.g., EGFR, VEGFR2) and guide substituent design .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
Q. How to analyze the compound’s binding mode with targets using computational methods?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate ligand-protein stability over 100-ns trajectories, focusing on hydrogen bonds with catalytic lysine residues .
- Free Energy Perturbation (FEP) : Quantify binding energy contributions of the 4-chlorophenyl group to optimize affinity .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using MOE or Phase .
Q. How does the chlorophenyl group influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity (LogP) : The 4-chlorophenyl moiety increases LogP by ~1.5 units, enhancing membrane permeability but risking hepatotoxicity .
- Metabolic Stability : Cytochrome P450 (CYP3A4) assays show slower oxidation compared to non-halogenated analogs, prolonging half-life .
- Solubility : Chlorine’s electron-withdrawing effect reduces aqueous solubility; co-solvents (e.g., PEG-400) improve formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
